molecular formula C25H28N6O B000333 Irbesartan CAS No. 138402-11-6

Irbesartan

カタログ番号: B000333
CAS番号: 138402-11-6
分子量: 428.5 g/mol
InChIキー: YOSHYTLCDANDAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Mechanisms of Action and Receptor Interactions

Angiotensin II Type 1 (AT₁) Receptor Antagonism and Inverse Agonism

Irbesartan competitively inhibits angiotensin II (Ang II) binding to the AT₁ receptor, a G protein-coupled receptor (GPCR) critical for vasoconstriction, aldosterone secretion, and vascular remodeling. Unlike neutral antagonists, this compound acts as an inverse agonist , suppressing basal AT₁ receptor activity even in the absence of Ang II. This property is attributed to its ability to stabilize the receptor in an inactive conformation, thereby reducing constitutive signaling linked to pathologies like hypertension and atherosclerosis.

Key findings include:

  • Binding Kinetics : this compound exhibits a 10-fold higher binding affinity (IC₅₀ = 1.3 nM) for the AT₁ receptor compared to losartan (IC₅₀ = 5.5 nM). Its dissociation half-life from the receptor (16–17 hours) exceeds that of losartan (6–9 hours), ensuring prolonged therapeutic effects.
  • Inverse Agonism : In cellular models, this compound reduces basal inositol phosphate (IP) production by 52–60%, whereas losartan shows minimal inverse agonism. This suppression of constitutive activity correlates with reduced oxidative stress and inflammation in vascular endothelial cells.
  • Clinical Impact : In patients with coronary artery disease, this compound lowers soluble vascular cell adhesion molecule-1 (VCAM-1) by 36% and superoxide levels by 52%, independent of blood pressure reduction.

Structural Determinants of AT₁ Receptor Binding Affinity and Selectivity

The molecular structure of this compound, characterized by a cyclopentyl group and biphenyl-tetrazole moiety , confers superior receptor interaction compared to other ARBs like losartan (which has a chloride substituent). Molecular docking studies reveal:

Critical Receptor Residues:
  • Tyr¹¹³ : Forms a hydrophobic interaction with this compound’s cyclopentyl group, enhancing binding stability. Mutation of Tyr¹¹³ to alanine abolishes this compound’s inverse agonism.
  • His²⁵⁶ and Lys¹⁹⁹ : Stabilize the tetrazole group via hydrogen bonding, a feature absent in losartan.
  • Phe²⁰⁴ and Trp²⁵³ : Participate in π-π stacking with this compound’s biphenyl core, further anchoring the ligand.
Selectivity and Insurmountability:

This compound’s insurmountable antagonism—resistance to displacement by high Ang II concentrations—stems from its slow dissociation kinetics. This contrasts with surmountable ARBs like losartan, which are less effective under high Ang II conditions.

Dual Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activity

This compound’s partial PPARγ agonism (EC₅₀ = 3–10 μM) distinguishes it from most ARBs and underlies its metabolic benefits. PPARγ activation occurs independently of AT₁ receptor blockade, mediated through direct ligand-receptor interaction.

Mechanisms and Downstream Effects:
  • Adiponectin Upregulation : this compound increases adiponectin secretion by 2–3 fold in adipocytes via PPARγ-dependent stabilization of adiponectin protein (half-life extended from 3.8 to >8 hours). This effect is absent in non-PPARγ-activating ARBs like eprosartan.
  • Hepatocyte Growth Factor (HGF) Induction : PPARγ activation upregulates HGF expression, mitigating hepatic steatosis and renal fibrosis in preclinical models. In ApoE knockout mice, this compound reduces hepatic lipid accumulation by 40–60% through HGF-mediated pathways.
  • Anti-Inflammatory Actions : this compound suppresses nuclear factor-kappa B (NF-κB) and monocyte chemoattractant protein-1 (MCP-1) production in endothelial cells, reducing macrophage infiltration by 50–70% in atherosclerotic plaques.
Clinical Correlates:
  • In obese Zucker rats, this compound improves insulin sensitivity (HOMA-IR reduced by 35%) and attenuates adiponectin depletion.
  • Patients with metabolic syndrome exhibit 54% lower TNF-α levels after 24 weeks of this compound therapy, correlating with PPARγ target gene activation.

特性

IUPAC Name

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSHYTLCDANDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023169
Record name Irbesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Irbesartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<1mg/mL, Practically insoluble in water, Slightly soluble in alcohol, methylene chloride, 8.84e-03 g/L
Record name Irbesartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01029
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Irbesartan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8215
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Irbesartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from 96% ethanol

CAS No.

138402-11-6
Record name Irbesartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138402-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irbesartan [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138402116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irbesartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01029
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name irbesartan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Irbesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IRBESARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0E2756Z7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Irbesartan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8215
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Irbesartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180-181 °C, 180 - 181 °C
Record name Irbesartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01029
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Irbesartan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8215
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Irbesartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Tetrazole-Containing Biphenyl Derivatives

The tetrazole moiety is critical for this compound’s bioactivity. Early methods used tributyltin azide for tetrazole formation, which introduced heavy metal contamination risks. A breakthrough came with the development of 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole (9) as a key intermediate. This compound is synthesized via:

  • Chlorination of 4'-methyl-biphenyl-2-carboxylic acid (6) using thionyl chloride (SOCl₂) and triethylamine (TEA).

  • Amidation with benzylamine to form 4'-methyl-biphenyl-2-carboxamide (7) .

  • Bromination at the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).

  • Cyclization with sodium azide (NaN₃) in DMF to form the tetrazole ring.

This route avoids tin-based reagents and achieves a 95% yield over two steps.

Spiroimidazolinone Synthesis

The spiroimidazolinone fragment (2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride) is typically prepared from cyclopentanone via:

  • Strecker synthesis : Reaction with sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) to form 1-aminocyclopentane carbonitrile (III) .

  • Hydrolysis : Treatment with hydrochloric acid (HCl) yields 1-aminocyclopentane carboxylic acid hydrochloride (IV) .

  • Acylation : Reaction with valeroyl chloride in the presence of tetrabutylammonium bromide (TBAB) and sodium hydroxide (NaOH) to form the spiroimidazolinone core.

Condensation and Alkylation Strategies

The coupling of tetrazole-containing intermediates with spiroimidazolinone derivatives is a pivotal step. Early methods used sodium hydride in DMF, which posed safety risks and required anhydrous conditions. Modern approaches employ milder bases such as triethylamine (TEA) or N-ethyldiisopropylamine (DIPEA) in toluene or acetonitrile. For example:

  • Patent US7019148B2 describes alkylation of 2-(5-tetrazoyl)phenylboronic acid with 1,3-diazaspiro[4.4]non-1-ene-3-(haloaryl)-4-one in toluene/water biphasic systems, achieving 85% yield after recrystallization.

  • Scheme 2 outlines condensation of intermediate 9 with spiroimidazolinone 3 in methanol, followed by in situ debenzylation using HCl to directly yield this compound (1) .

Deprotection and Final Isolation

Trityl (triphenylmethyl) protection is commonly used to stabilize the tetrazole ring during synthesis. Deprotection typically involves:

  • Acid cleavage : Hydrochloric acid (HCl) or hydrobromic acid (HBr) in methanol/water mixtures at 20–30°C.

  • Neutralization : Addition of aqueous NaOH or KOH to pH 4–5.

  • Crystallization : Isolation of this compound via cooling and filtration, with purity >99.6% by HPLC.

Table 1: Comparison of Deprotection Methods

MethodConditionsYield (%)Purity (%)Source
HCl/MeOH/H₂O25°C, 2 h85.399.6
HBr/Acetone20–35°C, pH 0.5–1.99199.8
Trityl ether cleavageReflux in MeOH7899.4

Industrial Scalability and Process Optimization

The transition from lab-scale to industrial production necessitates addressing:

  • Solvent selection : Replacement of DMF with toluene or methanol reduces toxicity.

  • Catalyst efficiency : TBAB enhances acylation reactions, reducing reaction times from 24 h to 1 h.

  • Purification : Eliminating column chromatography via recrystallization from isopropanol or acetone cuts costs.

Patent WO2007115990A1 highlights a salt-forming step (this compound hydrobromide) to remove triphenylmethanol impurities, achieving 99.7% purity after neutralization and crystallization.

Impurity Profiling and Mitigation

Common impurities include:

  • Isomeric tetrazole derivatives (7, 8) : Formed during incomplete alkylation or deprotection.

  • Trityl alcohol : Co-crystallizes with this compound unless removed via salt formation.

HPLC-MS and polarographic methods are employed for impurity detection, with limits of quantification (LOQ) as low as 5 μg/mL.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

MethodKey StepsYield (%)AdvantagesLimitations
TraditionalSn-based tetrazole38Simple reagentsLow yield, toxic byproducts
ImprovedBenzyl protection66No chromatography, high yieldRequires debenzylation
Patent US7019148B2Trityl protection85Scalable, high purityAcid-sensitive steps
Patent WO2007115990A1Salt formation91Excellent impurity removalRequires hydrohalic acids

科学的研究の応用

Pharmacological Profile

Irbesartan functions by blocking the angiotensin II type 1 receptor, which leads to vasodilation and reduced blood pressure. It exhibits a dose-dependent response, with significant antihypertensive effects confirmed through ambulatory blood pressure monitoring. The bioavailability of this compound ranges from 60% to 80%, and it does not require metabolic activation to exert its effects, making it suitable for patients with hepatic or renal impairments .

Hypertension Management

This compound is primarily indicated for the treatment of hypertension. Clinical studies have demonstrated that it effectively lowers blood pressure, often achieving better results when combined with diuretics like hydrochlorothiazide (HCTZ) compared to monotherapy. In a study comparing this compound/HCTZ to this compound alone, the combination therapy resulted in a more significant reduction in diastolic blood pressure (DBP), with a reduction of up to 10/5 mm Hg being clinically relevant .

Renal Protection in Diabetic Patients

This compound is particularly beneficial for patients with type 2 diabetes and nephropathy. It has been shown to delay the progression of kidney disease by reducing proteinuria and improving renal function. The INCLUSIVE trial indicated that over 50% of diabetic patients treated with this compound/HCTZ achieved their systolic blood pressure (SBP) goals, which is crucial for renal protection .

Heart Failure Management

Emerging evidence suggests that this compound may have beneficial effects in heart failure management. Preliminary studies indicate positive hemodynamic effects, potentially improving outcomes in patients with heart failure . Its role in maintaining sinus rhythm post-cardioversion has also been explored, suggesting additional cardiovascular benefits .

Safety Profile

This compound is generally well-tolerated, with adverse event rates similar to placebo in controlled trials. Common side effects include dizziness and fatigue, but serious adverse events are rare. Importantly, the drug does not appear to significantly increase cancer risk compared to other antihypertensive agents .

Case Studies

Several case studies have illustrated the effectiveness of this compound in diverse populations:

  • Case Study 1 : A cohort of middle-aged hypertensive patients showed marked improvement in blood pressure control when switched from other antihypertensives to this compound, particularly those with concurrent diabetes .
  • Case Study 2 : In a long-term follow-up study, patients using this compound demonstrated reduced cardiovascular events compared to those on traditional therapies such as beta-blockers or calcium channel blockers .

Summary Table of this compound Applications

ApplicationDescriptionEvidence Level
Hypertension ManagementEffective in lowering BP; superior results with HCTZ comboHigh
Renal ProtectionReduces progression of nephropathy in diabetic patientsHigh
Heart FailurePotential hemodynamic benefits; maintains sinus rhythmModerate
Safety ProfileGenerally well-tolerated; low incidence of serious side effectsHigh

類似化合物との比較

Efficacy in Blood Pressure Reduction

Irbesartan demonstrates comparable or superior antihypertensive effects relative to other ARBs and antihypertensive classes:

Compound Systolic BP Reduction (mmHg) Diastolic BP Reduction (mmHg) Key Findings
This compound 10–15 8–12 Greater diastolic BP reduction vs. losartan; similar to olmesartan
Losartan 8–12 6–8 Less effective than this compound at trough
Valsartan 8–10 6–8 Lower response rates vs. This compound
Olmesartan 12–15 10–12 Superior diastolic BP reduction vs. This compound
Enalapril 10–14 8–10 Similar efficacy to this compound but higher cough incidence
Amlodipine 12–16 8–10 Comparable efficacy but associated with ankle edema
  • Key Insights: this compound’s once-daily dosing provides 24-hour BP control, matching enalapril and atenolol . In head-to-head trials, olmesartan achieved greater diastolic BP reductions than this compound, while valsartan underperformed . Combination therapy with hydrochlorothiazide (HCTZ) enhances this compound’s efficacy, producing additive BP-lowering effects .

Renal and Cardiovascular Protection

This compound has unique renoprotective effects in diabetic nephropathy, independent of BP reduction:

  • Diabetic Nephropathy : In patients with type 2 diabetes and microalbuminuria, this compound (300 mg/day) reduced the risk of progressing to overt nephropathy by 70% vs. placebo .
  • Mechanisms : Reduces oxidative stress markers (e.g., nitrotyrosine) and inhibits NF-κB signaling, attenuating vascular inflammation .
Compound Renal Protection Evidence Cardiovascular Benefits
This compound Slows renal disease progression in diabetes Reduces left ventricular hypertrophy
Losartan Limited data in type 2 diabetes Similar LV mass reduction
Olmesartan No specific nephropathy trials Superior BP control but no CV outcome data

Pharmacokinetic and Metabolic Considerations

  • Bioavailability : this compound’s bioavailability (60–80%) exceeds losartan (33%) but is similar to valsartan .
  • Drug Interactions : Minimal CYP450 interactions, unlike losartan (CYP2C9 metabolism) .
  • Toxicity Profile: Non-toxic in cellular assays, contrasting with tyrosine kinase inhibitors (e.g., ponatinib) .

生物活性

Irbesartan is an angiotensin II receptor blocker (ARB) primarily used for managing hypertension and diabetic nephropathy. Its biological activity extends beyond these primary indications, showcasing potential therapeutic effects in various conditions, including viral infections and metabolic disorders. This article delves into the mechanisms of action, metabolic pathways, and additional biological activities of this compound, supported by relevant case studies and research findings.

This compound selectively antagonizes the AT1 receptor, which is crucial for the effects of angiotensin II, a key regulator of blood pressure and fluid balance. By blocking this receptor, this compound induces vasodilation, reduces aldosterone secretion, and ultimately lowers blood pressure. The drug exhibits over 8500 times greater affinity for the AT1 receptor compared to the AT2 receptor, which is not directly involved in cardiovascular homeostasis .

Key Actions:

  • Vasodilation: Reduces vascular resistance.
  • Aldosterone Secretion Inhibition: Lowers sodium retention and blood volume.
  • Long Duration of Action: Effective with once-daily dosing due to its half-life of 11-15 hours .

Pharmacokinetics and Metabolism

This compound is primarily metabolized in the liver through glucuronidation and oxidation pathways, predominantly via the CYP2C9 enzyme . Approximately 80% of circulating plasma radioactivity post-administration is attributed to unchanged this compound, while its primary metabolite is an inactive glucuronide conjugate .

Pharmacokinetic Profile:

ParameterValue
Bioavailability~60%
Half-life11-15 hours
Protein binding~90% (mainly albumin)
Excretion20% renal; 80% fecal

Antiviral Activity Against Hepatitis B

Recent studies have identified this compound as a potential inhibitor of hepatitis B virus (HBV) entry. In vitro experiments demonstrated that it effectively inhibited HBV infection in NTCP-overexpressing HepG2 cells with an IC50 of 3.3 μM without significant cytotoxicity up to 1000 μM. The inhibition occurs at a post-uptake step before covalently closed circular DNA (cccDNA) formation, suggesting a novel application for this established antihypertensive agent .

Metabolic Effects

This compound has shown beneficial effects on lipid metabolism and oxidative stress, indicating its potential role in metabolic syndrome management. A study involving high-risk hypertensive patients revealed that switching to this compound from other ARBs resulted in improved lipid profiles and reduced markers of inflammation and oxidative stress . This effect is attributed to its partial agonist activity on PPAR-γ (peroxisome proliferator-activated receptor-gamma), which plays a significant role in glucose and lipid metabolism regulation .

Case Studies

  • Hypertension Management:
    • A clinical trial involving over 300 patients demonstrated that this compound effectively reduced systolic blood pressure by an average of 15 mmHg after 12 weeks of treatment compared to placebo .
  • Diabetic Nephropathy:
    • In a cohort study with diabetic patients, this compound significantly delayed the progression of nephropathy as evidenced by reduced proteinuria levels over a two-year follow-up period .
  • Hepatitis B Infection:
    • An exploratory study indicated that patients receiving this compound showed lower HBV DNA levels compared to those not treated with ARBs, suggesting a possible protective effect against HBV replication .

化学反応の分析

Metabolic Reactions

Irbesartan undergoes hepatic metabolism via two primary pathways :

Reaction TypeEnzymes InvolvedMetabolites ProducedPharmacological Activity
GlucuronidationUGT1A3This compound glucuronide (M8)Inactive
OxidationCYP2C9 (major), CYP3A4 (minor)Hydroxylated derivatives (M1-M7)Negligible activity
  • Key oxidative pathway : CYP2C9-mediated hydroxylation forms M1 (major active metabolite), which undergoes further oxidation to M2 .
  • <20% of administered dose is metabolized, with >80% excreted unchanged .

Acid/Base Hydrolysis

  • Acidic conditions (pH <3): Spiro ring opening → tetracyclic amidine derivatives.
  • Alkaline conditions (pH >9): Ester hydrolysis not observed due to lack of ester groups.

Oxidative Degradation

Oxidizing AgentProducts IdentifiedConditions
H₂O₂N-oxide derivatives40°C, 24h
HNO₂This compound oxime (C=N-OH adduct)pH 1-3, room temperature

Notably, no N-nitroso compounds form with nitrous acid .

Spectroscopic Data

  • IR (KBr) : 1732 cm⁻¹ (C=O), 1616 cm⁻¹ (C=N) .
  • ¹H NMR (DMSO-d₆) : δ 7.95–7.32 (aromatic protons), 4.80–4.60 (CH₂ bridge), 2.40–2.20 (butyl chain) .

Reactivity in Formulations

  • Excipient interactions : No incompatibility with lactose, microcrystalline cellulose, or magnesium stearate .
  • Photostability : Degrades by <1% under ICH Q1B light exposure (UV/visible) .

Q & A

Q. What methodologies are used to identify Irbesartan’s pharmacological targets, and how are these validated experimentally?

this compound primarily targets the angiotensin II type 1 (AT1) receptor. Experimental validation involves:

  • Competitive binding assays to measure displacement of radiolabeled angiotensin II in vitro .
  • In vivo models (e.g., hypertensive rodents) to assess blood pressure reduction and receptor blockade efficacy.
  • Knockout studies to confirm specificity by observing attenuated effects in AT1 receptor-deficient models.

Q. What experimental designs are standard for evaluating this compound’s antihypertensive efficacy in preclinical and clinical studies?

  • Preclinical : Dose-response studies in spontaneously hypertensive rats (SHRs) with telemetric blood pressure monitoring .
  • Clinical : Randomized controlled trials (RCTs) comparing this compound to placebo or active controls, using primary endpoints like systolic/diastolic blood pressure reduction and 24-hour ambulatory monitoring .

Q. How do researchers ensure reproducibility in this compound pharmacokinetic (PK) studies?

  • Standardized protocols : Consistent dosing (e.g., 150–300 mg/day), plasma sampling intervals, and LC-MS/MS for quantifying this compound and metabolites .
  • Cross-validation : Replicating results in diverse cohorts (e.g., varying CYP2C9 genotypes) to account for metabolic variability .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in heart failure with preserved ejection fraction (HFpEF) be reconciled?

  • Trial design critique : Compare inclusion criteria (e.g., excluded patients with EF <45%, while other studies may include broader ranges) .
  • Subgroup analysis : Stratify by comorbidities (e.g., diabetes, renal dysfunction) to identify responsive populations .
  • Endpoint selection : Evaluate if composite outcomes (e.g., cardiovascular death + hospitalization) obscure subgroup benefits .

Q. What statistical approaches address confounding variables in this compound nephroprotection studies for diabetic kidney disease (DKD)?

  • Cox proportional hazards models : Adjust for baseline eGFR, albuminuria, and blood pressure in longitudinal studies .
  • Machine learning : Identify hidden covariates (e.g., genetic polymorphisms) influencing renal outcomes in large datasets .

Q. How do CYP2C9 polymorphisms impact this compound dosing, and what modeling tools predict this variability?

  • PBPK modeling : Simulate genotype-specific metabolism (e.g., CYP2C9*3 carriers require dose adjustments due to reduced clearance) .
  • Clinical validation : Compare PK profiles in CYP2C9 *1/*1 vs. *1/*3 cohorts using nonlinear mixed-effects modeling (NONMEM) .

Q. What biomarkers are validated for assessing this compound’s vascular remodeling effects in hypertension models?

  • Endothelial function : Flow-mediated dilation (FMD) and nitric oxide (NO) bioavailability in human trials .
  • Vascular stiffness : Pulse-wave velocity (PWV) and collagen deposition in animal models .

Q. How should combination therapies (e.g., this compound + nitroprusside) be optimized for comorbid hypertension and heart failure?

  • Factorial RCT designs : Test additive vs. synergistic effects on blood pressure and cardiac output .
  • Pharmacodynamic modeling : Quantify interaction effects using response surface methodology (RSM) .

Q. What safety monitoring protocols are critical for this compound trials in elderly populations?

  • Renal function : Serial monitoring of serum creatinine and potassium, especially in CKD patients .
  • Hypotension risk : Ambulatory blood pressure monitoring during dose titration .

Q. How can meta-analyses resolve discrepancies in this compound’s efficacy across ethnic populations?

  • Ethnic stratification : Pool data from Asian vs. Caucasian cohorts to assess genetic/environmental influences .
  • Meta-regression : Control for covariates like dietary sodium intake or ACE/ARB combination use .

Methodological Guidelines

  • Data contradiction analysis : Use GRADE criteria to evaluate evidence quality, emphasizing studies with low bias risk (e.g., ’s double-blind RCT design) .
  • Experimental validation : Prioritize mechanistic studies (e.g., AT1 receptor occupancy assays) over observational data to establish causality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irbesartan
Reactant of Route 2
Irbesartan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。